3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
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Overview
Description
3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloromethyl group at position 3 and two methyl groups at positions 1 and 4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,4-dimethyl-1H-pyrazole. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride depends on its chemical reactivity. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxy-pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole hydrochloride
Comparison:
- Structural Differences: While these compounds share the chloromethyl group, they differ in the position and number of methyl groups and the type of heterocyclic ring.
- Chemical Reactivity: The presence of different substituents and ring structures can influence the reactivity and selectivity of these compounds in chemical reactions.
- Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.
3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDVJKEWZNQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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